Camostat mesylate, also known as Camostat mesilate, is a synthetic serine protease inhibitor. [, ] It is classified as a trypsin-like protease inhibitor due to its ability to inhibit various proteases, including trypsin, plasmin, kallikrein, and TMPRSS2. [, , ] In scientific research, Camostat mesylate is primarily employed as a tool to investigate the role of these proteases in various biological processes and disease models.
Camostat mesylate was first developed in Japan and is derived from camostat hydrochloride. It is classified under the category of serine protease inhibitors and is known for its ability to inhibit viral entry by blocking proteolytic cleavage necessary for viral activation. Its chemical structure allows it to interact effectively with target enzymes, making it a candidate for repurposing in antiviral therapies.
The synthesis of camostat mesylate involves several key steps:
Camostat mesylate has a complex molecular structure characterized by various functional groups that contribute to its biological activity. The molecular formula is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The three-dimensional conformation of camostat mesylate allows it to fit into the active site of transmembrane protease serine 2, facilitating effective inhibition .
Camostat mesylate undergoes various chemical reactions that are essential for its synthesis and functionality:
These reactions are crucial in determining both the pharmacokinetics and pharmacodynamics of the compound.
The mechanism of action of camostat mesylate primarily revolves around its ability to inhibit transmembrane protease serine 2:
This mechanism has been validated through molecular docking studies which demonstrate strong interactions between camostat mesylate and the target protease.
Pharmacokinetic studies indicate that camostat mesylate has a half-life suitable for therapeutic use, with peak plasma concentrations achieved within one hour post-administration .
Camostat mesylate has several potential applications in medicine:
Camostat mesylate (chemical name: 4-[[4-[(Aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic acid 2-(dimethylamino)-2-oxoethyl ester methanesulfonate) is a synthetic serine protease inhibitor with the molecular formula C₂₀H₂₂N₄O₅·CH₃SO₃H and a molecular weight of 494.52 g/mol [3] [5]. The compound features a depside backbone with two ester bonds (alkyl and aryl esters), contributing to its high instability in blood plasma [2] [6]. Key functional groups include:
Its SMILES notation is O=C(C2=CC=C(NC(N)=N)C=C2)OC1=CC=C(CC(OCC(N(C)C)=O)=O)C=C1.CS(=O)(O)=O
, and it appears as an off-white crystalline powder soluble in water (50 mg/mL) and DMSO (100 mg/mL) [6] [8].
Table 1: Molecular Properties of Camostat Mesylate
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₂N₄O₅·CH₃SO₃H |
Molecular Weight | 494.52 g/mol |
CAS Number | 59721-29-8 |
Solubility (Water) | 50 mg/mL |
Solubility (DMSO) | 100 mg/mL |
Protein Binding | 25.8–28.2% |
Storage Conditions | -20°C (desiccated) |
Camostat mesylate acts as a broad-spectrum serine protease inhibitor targeting enzymes critical for viral entry, inflammation, and coagulation. Its primary therapeutic mechanism involves:
Structural studies reveal that camostat is hydrolyzed by target proteases (e.g., urokinase-type plasminogen activator, uPA), and its cleaved product forms an irreversible acyl-enzyme complex with Ser195. This mechanism is conserved across TMPRSS2-related proteases [9].
Absorption
Metabolism
Camostat mesylate is metabolized via two sequential hydrolysis steps:
Table 2: Key Metabolites and Pharmacokinetic Parameters
Parameter | GBPA | GBA |
---|---|---|
Bioactivity | Active (IC₅₀ = 4.3 nM vs TMPRSS2) | Inactive |
Cmax (200 mg dose) | 87.1 ± 29.5 ng/mL | Higher than GBPA |
AUClast | Dose-proportional (100–300 mg) | Dose-proportional |
Half-life | 3.8–4.7 hours | Similar to GBPA |
Distribution and Excretion
Pharmacokinetic studies in healthy adults show linear increases in AUC and Cmax for GBPA and GBA across 100–300 mg doses, with low accumulation indices (1.12 for GBPA; 1.08 for GBA) during repeated dosing [2] [7].
Target Binding
Enzyme Inhibition Kinetics
Table 3: Enzyme Inhibition Profile
Target Enzyme | Inhibition Potency | Biological Consequence |
---|---|---|
TMPRSS2 | IC₅₀ = 4.3 nM (GBPA) | Blocks SARS-CoV-2 cell entry |
Trypsin | Ki = 5.6 nM | Reduces pancreatic proteolysis |
Kallikrein | Significant suppression | Attenuates inflammation |
Plasmin | Dose-dependent inhibition | Antifibrinolytic effects |
The inhibition is irreversible due to covalent modification, necessitating de novo enzyme synthesis for functional recovery [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7